6-Amino-5-cyclopropoxypyridine-3-sulfonamide
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Overview
Description
6-Amino-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with an amino group and a cyclopropoxy group. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Amino-5-cyclopropoxypyridine-3-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining synthetic routes and reducing waste generation .
In an industrial setting, the production of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines may vary depending on the groups attached to them .
Chemical Reactions Analysis
6-Amino-5-cyclopropoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-5-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
6-Amino-5-cyclopropoxypyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide:
Sulfonamide derivatives: Various sulfonamide derivatives, such as sulfamethazine and sulfadiazine, exhibit similar biological activities but differ in their specific chemical structures and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-amino-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-8-7(14-5-1-2-5)3-6(4-11-8)15(10,12)13/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
UNMHKTWRBNZZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
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